(4S)-4-METHYL-L-PROLINE HCL

描述

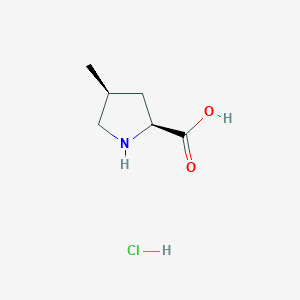

Structure

3D Structure of Parent

属性

IUPAC Name |

(2S,4S)-4-methylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDINRBTKBFNDD-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](NC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201481-62-1 | |

| Record name | (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4s 4 Methyl L Proline Hcl

Stereoselective Synthesis Routes to (4S)-4-Methyl-L-Proline and its Derivatives

The creation of enantiomerically pure 4-substituted prolines, including the (4S)-4-methyl variant, is a contemporary synthetic challenge. researchgate.net The key to these syntheses is the stereocontrolled functionalization of the pyrrolidine (B122466) ring, which can be achieved through various strategic approaches.

Approaches from Chiral Precursors (e.g., cis-4-hydroxy-L-proline)

A common and effective strategy for synthesizing derivatives of (4S)-4-Methyl-L-proline begins with readily available and inexpensive chiral precursors. researchgate.net (2S,4R)-4-hydroxyproline, often referred to as trans-4-hydroxy-L-proline, and its diastereomer cis-4-hydroxy-L-proline are frequently employed starting materials. nih.govethz.ch These natural amino acid derivatives provide a pre-existing stereocenter at C2, which helps to direct the stereochemistry of subsequent modifications.

One documented route involves the conversion of commercial cis-4-hydroxy-L-proline into a 4-propyl analog, which demonstrates the principles applicable to synthesizing the 4-methyl derivative. mdpi.comchemrxiv.orgscilit.com The synthesis typically begins with the protection of the nitrogen atom, followed by oxidation of the hydroxyl group at the 4-position to a ketone (4-oxoproline). mdpi.com This ketone then becomes the focal point for introducing the new substituent.

Another approach starts from L-pyroglutamic acid, a derivative of glutamic acid. researchgate.netuni-stuttgart.de A methodology providing access to all four diastereomers of 4-methylproline has been developed, which starts from either D- or L-glutamic acid, highlighting the versatility of using chiral amino acid pools for these syntheses. researchgate.net

Table 1: Chiral Precursors in 4-Substituted Proline Synthesis

| Chiral Precursor | Common Abbreviation | Key Synthetic Utility |

|---|---|---|

| (2S,4R)-4-Hydroxyproline | trans-4-Hydroxy-L-proline | Functionalization at C4 via substitution or oxidation. ethz.ch |

| (2S,4S)-4-Hydroxyproline | cis-4-Hydroxy-L-proline | Stereoselective conversion to 4-substituted analogs. mdpi.comscilit.com |

| L-Pyroglutamic Acid | L-pGlu | Starting material for stereoselective synthesis of 4-methylproline. researchgate.net |

Strategies for Methyl Group Introduction at the 4-Position

The critical step in the synthesis of (4S)-4-Methyl-L-proline is the stereoselective introduction of the methyl group at the C4 position. Various methods have been developed to achieve this with high diastereoselectivity.

One prominent strategy involves the use of a 4-methyleneproline (B1208900) intermediate. ethz.chontosight.ai This intermediate can be generated from 4-oxoproline via a Wittig reaction. researchgate.net Subsequent stereoselective reduction of the exocyclic double bond or a hydroboration-oxidation sequence can then establish the desired stereocenter at C4. ethz.ch

A highly diastereoselective method utilizes an Evans asymmetric alkylation. This approach employs an Evans' oxazolidinone chiral auxiliary to control the introduction of the methyl substituent, allowing for the synthesis of all four possible diastereomers of 4-methylproline with almost complete stereoselectivity. researchgate.net

Another route involves the conjugate addition of organocuprates to an α,β-unsaturated lactam derived from (S)-pyroglutamic acid. mdpi.com While this has been applied to various 3-substituted prolines, similar principles can be adapted for 4-substitution. The stereochemistry of the 4-methyl group has been shown to be a critical determinant for the successful incorporation of methylproline into proteins during ribosomal synthesis. researchgate.net

Synthesis of Halo-substituted Prolines and Related Derivatives

The synthesis of halo-substituted prolines, particularly fluorinated prolines, is of significant interest for their application in protein engineering and medicinal chemistry. acs.orgnih.gov These derivatives serve as important synthetic intermediates and can be used to modulate the electronic properties of the proline ring.

A robust method for synthesizing (2S,4S)-4-fluoroproline starts from N-Boc-4-hydroxy-L-proline methyl ester. acs.org Deoxyfluorination is a key step and can be achieved using reagents like diethylaminosulfur trifluoride (DAST). A large-scale, eco-friendly process has been developed using nosyl fluoride (B91410) as the deoxyfluorinating agent, which avoids the need for column chromatography. acs.org

Other halogens can be introduced via nucleophilic substitution reactions. A general and versatile "proline editing" approach has been demonstrated where a hydroxyl group at the C4 position of a proline residue within a peptide is first converted to a good leaving group, such as a sulfonate. nih.gov This is followed by an SN2 reaction with a halide source to introduce chlorine, bromine, or iodine. For example, 4S-chloro, -bromo, and -iodo prolines have been synthesized cleanly using Mitsunobu reaction conditions with the corresponding zinc halide. nih.gov

Table 2: Reagents for Halogen Introduction at Proline C4

| Halogen | Reagent(s) | Method | Reference |

|---|---|---|---|

| Fluorine | Diethylaminosulfur trifluoride (DAST), Nosyl fluoride | Deoxyfluorination of 4-hydroxyproline (B1632879) | acs.org |

| Chlorine | Zinc Chloride / Triphenylphosphine / DIAD | Mitsunobu Reaction | nih.gov |

| Bromine | Zinc Bromide / Triphenylphosphine / DIAD | Mitsunobu Reaction | nih.gov |

Protecting Group Strategies in the Synthesis of (4S)-4-Methyl-L-Proline HCl and Analogues

Protecting group chemistry is fundamental to the synthesis of (4S)-4-Methyl-L-proline and its derivatives. The secondary amine of the proline ring must be protected to prevent unwanted side reactions during functionalization. The two most common N-protecting groups in this context are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

N-Boc Protection Schemes

The N-Boc group is widely used due to its stability under a variety of reaction conditions and its straightforward removal with acid.

The protection of proline or its derivatives is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. orgsyn.org An economical and practical one-pot, multi-step synthesis can begin with the in situ formation of N-Boc-proline from proline and Boc₂O. orgsyn.org For hydroxylated prolines, the amino group is generally protected first with the Boc group before proceeding to esterification of the carboxylic acid, as this sequence can lead to higher yields and purity. google.com

N-Boc protected intermediates are central to many synthetic routes. For instance, the diastereoselective alkylation of N-Boc-4-hydroxyproline esters has been extensively studied. The stereochemical outcome of these alkylations can depend on the specific alkylating agent used, with retention or inversion of configuration being observed under different conditions. nih.gov

Fmoc Protection Strategies

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its lability under basic conditions (e.g., piperidine), while being stable to the acidic conditions used for Boc-group removal.

The synthesis of Fmoc-protected trans-4-methylproline has been achieved starting from D-serine. aalto.fi In this multi-step synthesis, the Boc group is often used as an intermediate protecting group, which is later cleaved under acidic conditions, followed by the introduction of the Fmoc group using Fmoc-Cl or Fmoc-OSu under Schotten-Baumann conditions. aalto.fi

A challenge in Fmoc protection is its sensitivity to the basic conditions that might be used in other synthetic steps. To circumvent this, a strategy involving the temporary complexation of the proline's α-amino and carboxyl groups with a copper(II) ion has been developed. acs.org This allows for the selective protection of the proline nitrogen with an Fmoc group, after which the copper complex is dissociated. This method is particularly useful for preparing building blocks for the automated synthesis of complex molecules. acs.org The installation of the Fmoc group is a straightforward process once other functionalities on the proline ring, such as an arylmethyl substituent at the C4 position, have been established. ethz.ch

Table 3: Common Proline Protecting Groups

| Protecting Group | Full Name | Cleavage Conditions | Key Application |

|---|---|---|---|

| Boc | tert-Butoxycarbonyl | Acidic (e.g., TFA, HCl) | Solution-phase synthesis, orthogonal protection schemes. orgsyn.orgnih.gov |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing this compound, aiming to maximize yield, ensure high diastereoselectivity, and facilitate purification. Research into the synthesis of 4-substituted prolines provides significant insights into the key parameters that can be fine-tuned.

A crucial step in many synthetic routes is the stereoselective introduction of the methyl group at the C4 position. One highly effective method involves the Evans asymmetric alkylation, which has been successfully applied to the gram-scale synthesis of all four diastereoisomers of Boc-protected 4-methylproline carboxylates. researchgate.net The optimization of this alkylation step is paramount for achieving the desired (4S) stereochemistry with high purity.

Another key transformation in the synthesis of related proline analogues is the hydrogenation of a methylene (B1212753) group precursor to create the methyl substituent. In the synthesis of (4S)-1-methyl-4-propyl-L-proline, the hydrogenation of the olefin precursor using palladium on carbon (Pd/C) at 1 atmosphere of hydrogen gas resulted in excellent diastereoselectivity. mdpi.com This high selectivity is attributed to the palladium hydride species preferentially attacking the less sterically hindered face of the olefin. mdpi.com The choice of catalyst and hydrogen pressure are therefore key optimization points.

The final steps of the synthesis, including N-methylation and deprotection followed by salt formation, also offer opportunities for optimization. For instance, N-methylation can be smoothly achieved using formalin with a Pd/C catalyst under a hydrogen atmosphere. mdpi.com The subsequent conversion to the hydrochloride salt is typically accomplished by treatment with a solution of hydrochloric acid in a suitable solvent like dioxane. mdpi.com

The table below summarizes optimized conditions found in the synthesis of a closely related 4-substituted proline derivative, which are instructive for the synthesis of this compound.

Table 1: Optimized Reaction Conditions for Key Synthetic Steps in a 4-Substituted Proline Synthesis

| Step | Reagents and Conditions | Yield/Selectivity | Reference |

|---|---|---|---|

| Wittig Olefination | Propyltriphenylphosphonium bromide, Sodium Hydride, DMSO | More successful than other common conditions | mdpi.com |

| Hydrogenation | Pd/C, H₂ (1 atm), Dicyclohexylamine | Excellent diastereoselectivity | mdpi.com |

| N-Methylation | Formalin, Pd/C, H₂ (1 atm) | Smooth reaction | mdpi.com |

This interactive table summarizes key optimized reaction conditions for the synthesis of a 4-substituted proline analogue, providing a model for the synthesis of this compound.

Novel Synthetic Pathways for Proline and its Methylated Analogues

The development of novel synthetic pathways for proline and its analogues is driven by the need for greater structural diversity and more efficient access to these valuable compounds. nih.govnih.gov For methylated prolines, significant advances have been made beyond classical approaches.

One of the most powerful strategies for establishing the stereochemistry of the 4-methyl group is the use of chiral auxiliaries. A highly diastereoselective synthesis of Boc-protected (2S,4S)-4-methylproline carboxylate was developed utilizing an Evans asymmetric alkylation. researchgate.net This multi-step synthesis commences with L-glutamic acid and elegantly controls the stereochemistry at the C4 position, representing a significant advancement in the preparation of 4-methylproline derivatives. researchgate.net

Another innovative approach, termed "proline editing," allows for the synthesis of 4-substituted prolines on a solid-phase support. nih.gov This method starts with the incorporation of Fmoc-Hydroxyproline into a peptide sequence. The hydroxyl group is then converted into a better leaving group, such as a sulfonate. Subsequent SN2 reaction with an appropriate nucleophile introduces the desired substituent at the C4 position. nih.gov This strategy offers a practical route to a wide array of functionally and structurally diverse proline analogues. nih.gov

Furthermore, new routes have been explored starting from different precursors. For example, a series of multi-functionalized pyrrolidines, including regioisomers of methyl-substituted hydroxy-L-prolines, have been synthesized from protected cis- or trans-3,4-epoxy-L-prolines. biorxiv.org These epoxide intermediates allow for regioselective ring-opening reactions to introduce substituents at the C4 position.

The table below outlines some of these novel synthetic pathways.

Table 2: Novel Synthetic Pathways for Methylated and Substituted Prolines

| Pathway | Key Strategy | Starting Material | Key Intermediates/Reagents | Reference |

|---|---|---|---|---|

| Evans Asymmetric Alkylation | Use of a chiral auxiliary to direct stereoselective methylation. | L-Glutamic Acid | Evans' chiral auxiliary, Boc protection | researchgate.net |

| Proline Editing | Solid-phase synthesis and modification of a hydroxyproline (B1673980) residue. | Fmoc-Hydroxyproline | Sulfonate ester intermediate, SN2 nucleophile | nih.gov |

| Epoxide Ring-Opening | Regioselective opening of an epoxide ring to introduce substituents. | Protected cis- or trans-3,4-epoxy-L-prolines | Organometallic reagents (e.g., organocuprates) | biorxiv.org |

This interactive table highlights several novel synthetic strategies that have been developed for producing methylated and other substituted proline analogues.

These advanced methodologies underscore the chemical ingenuity being applied to the synthesis of complex amino acid derivatives like this compound, paving the way for their broader application in scientific research.

4s 4 Methyl L Proline Hcl As a Chiral Building Block in Advanced Synthesis

Applications in Peptide Synthesis and Peptidomimetics Research

The incorporation of non-proteinogenic amino acids like (4S)-4-Methyl-L-proline is a key strategy in peptide design to enhance stability, modulate biological activity, and control molecular conformation. americanpeptidesociety.org Peptidomimetics, compounds that mimic the structure and function of natural peptides, frequently utilize such proline analogues to achieve improved pharmacological properties.

The substitution of proline with its analogues can profoundly influence the local and global conformation of a peptide chain. The pyrrolidine (B122466) ring of proline exists in two primary puckered conformations: Cγ-exo (up) and Cγ-endo (down). Substituents at the 4-position can bias this equilibrium. In the case of (4S)-4-Methyl-L-proline, the methyl group prefers an equatorial position, which favors a Cγ-exo conformation for the ring. researchgate.net This conformational preference has significant downstream effects on the peptide backbone.

Furthermore, the puckering of the proline ring is strongly correlated with the cis-trans isomerization of the preceding peptide bond (the ω torsion angle). nih.gov A Cγ-exo pucker tends to stabilize the trans amide bond, which is the more common isomer in proteins. nih.govnih.gov Conversely, an endo pucker is often associated with a cis amide bond. nih.gov By incorporating (4S)-4-Methyl-L-proline, synthetic chemists can therefore exert a degree of control over the secondary structure of the peptide, stabilizing specific turns or helical structures that are crucial for biological function. This is a critical tool for enhancing protein stability and designing peptides with predefined three-dimensional shapes. nih.gov Research on various 4-substituted prolines has elucidated these conformational effects, providing a predictive framework for their use in peptide design. mdpi.com

| 4-Substituted Proline Analogue | Favored Ring Pucker | Influence on Preceding Amide Bond | Primary References |

|---|---|---|---|

| (4R)-Hydroxyproline (Hyp) | Cγ-exo | Stabilizes trans isomer | nih.gov |

| (4S)-Hydroxyproline (hyp) | Cγ-endo | High trans:cis ratio due to H-bonding | nih.gov |

| (4R)-Fluoroproline (Flp) | Cγ-exo | Strongly stabilizes trans isomer | nih.gov |

| (4S)-Fluoroproline (flp) | Cγ-endo | Favors cis isomer | nih.govmdpi.com |

| (4S)-Methylproline | Cγ-exo | Favors trans isomer | researchgate.net |

A major challenge in developing peptide-based therapeutics is their inherent flexibility, which can lead to poor receptor binding and susceptibility to enzymatic degradation. nih.gov Introducing conformational rigidity into bioactive peptides is a proven strategy to overcome these limitations. nih.govresearchgate.net Proline analogues with bicyclic or substituted ring systems, such as (4S)-4-Methyl-L-proline, are highly effective tools for this purpose. nih.gov By restricting the available conformational space of the peptide backbone, these building blocks can lock the peptide into its biologically active conformation, thereby enhancing binding affinity and stability. nih.gov The synthesis of analogues of clinically important antibiotics, such as lincomycin (B1675468), has involved the preparation of related structures like (4S)-1-methyl-4-propyl-L-proline, underscoring the value of such modifications in drug discovery. mdpi.comresearchgate.netchemrxiv.org

Role in Asymmetric Synthesis as a Chiral Auxiliary or Ligand

Beyond peptide chemistry, proline and its derivatives are renowned for their role as organocatalysts in asymmetric synthesis. organic-chemistry.orgwikipedia.org The unique secondary amine and carboxylic acid functionalities within a rigid chiral scaffold allow these molecules to catalyze a wide range of chemical transformations with high stereoselectivity. nih.gov

L-proline is an effective catalyst for various multicomponent reactions, including the Biginelli reaction, which is used to synthesize dihydropyrimidinones—a class of compounds with significant therapeutic and biological importance. nih.govjsynthchem.com The reaction is often promoted by an acid, such as HCl. jsynthchem.comjsynthchem.com As a derivative, (4S)-4-Methyl-L-proline HCl possesses the core structural features required for this type of catalysis: a secondary amine for enamine formation and an acidic proton. The methyl group at the 4-position can modulate the catalyst's solubility, stability, and steric environment, potentially influencing the reaction's efficiency and stereochemical outcome. The exploration of proline derivatives as organocatalysts is an active area of research aimed at expanding the scope and improving the performance of known proline-catalyzed reactions. organic-chemistry.org

The primary role of proline-based organocatalysts is to induce chirality in the product of a reaction. This is typically achieved through the formation of a chiral enamine or iminium ion intermediate, which then reacts with an electrophile from a sterically defined orientation. wikipedia.orgrsc.org The rigid ring structure of proline effectively shields one face of the intermediate, directing the incoming reactant to the opposite face and resulting in high enantioselectivity. wikipedia.org

Modifications to the proline ring, such as the introduction of a methyl group in (4S)-4-Methyl-L-proline, are a strategic approach to fine-tune the catalyst's performance. The steric bulk and electronic properties of the methyl group can alter the conformation of the catalytic transition state, thereby enhancing enantioselectivity or even reversing the sense of asymmetric induction for specific substrates. This allows for the optimization of catalysts for a variety of important asymmetric transformations.

| Asymmetric Reaction Type | General Role of Proline-Based Catalyst | Key References |

|---|---|---|

| Aldol (B89426) Reaction | Catalyzes the enantioselective addition of a ketone enamine to an aldehyde. | wikipedia.orgnih.govrsc.org |

| Mannich Reaction | Facilitates the enantioselective addition of an aldehyde or ketone to an imine. | wikipedia.orgnih.govrsc.org |

| Michael Addition | Promotes the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. | wikipedia.orgnih.govmdpi.com |

| α-Amination/α-Oxidation | Enables the direct, enantioselective introduction of nitrogen or oxygen at the α-position of carbonyl compounds. | wikipedia.orgnih.gov |

| Biginelli Reaction | Catalyzes the multicomponent synthesis of dihydropyrimidinones. | nih.govjsynthchem.com |

Utilization in the Synthesis of Complex Organic Molecules

The unique structural features of (4S)-4-Methyl-L-proline and its derivatives are leveraged in the construction of sophisticated molecular architectures. Chemists utilize these proline analogs to access novel chemical space, aiming to enhance biological activity, improve pharmacokinetic properties, or explore structure-activity relationships in drug discovery.

The rise of bacterial resistance to existing antibiotics has spurred the development of non-natural analogs of clinically proven drugs. mdpi.com Lincomycin, a lincosamide antibiotic, is composed of two key fragments: an amino acid and an aza-monosaccharide. mdpi.com The natural amino acid portion is (4R)-1-methyl-4-propyl-L-proline. mdpi.com

In an effort to create novel antibacterial agents, researchers have developed a stereoselective synthesis for its epimer, (4S)-1-methyl-4-propyl-L-proline, commencing from the commercially available (cis)-4-hydroxy-L-proline. mdpi.comchemrxiv.orgresearchgate.net This multi-step synthesis underscores the utility of proline derivatives in generating structural diversity for medicinal chemistry. The identity and absolute stereochemistry of the final product, obtained as a hydrochloride salt, were confirmed through single-crystal X-ray diffraction analysis. mdpi.comresearchgate.net The development of such synthetic routes is of significant interest to chemists engaged in the discovery of new antibacterial compounds. mdpi.com

| Step | Description | Starting Material | Key Reagents |

|---|---|---|---|

| 1 | Nitrogen Protection | (cis)-4-hydroxy-L-proline | Carboxybenzyl group attachment |

| 2 | Oxidation | Protected alcohol | Trichloroisocyanuric acid (TCICA), TEMPO |

| 3 | Wittig Olefination | Ketone intermediate | Propyltriphenylphosphonium bromide, Sodium hydride |

| 4 | Hydrogenation | Alkene intermediate | Palladium on carbon (Pd/C), H₂ |

| 5 | N-methylation | Deprotected amine | Formalin, Pd/C, H₂ |

| 6 | Salt Formation | Final amino acid | Hydrochloric acid in dioxane |

Proline and its derivatives are foundational scaffolds in the design of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. nih.govnih.gov The proline residue is often essential for the inhibitor's ability to bind to the active site of the ACE enzyme. nih.gov

A key example is the synthesis of Zofenopril, a third-generation ACE inhibitor. google.com A crucial intermediate in the production of Zofenopril is (2S,4S)-4-phenylthio-L-proline hydrochloride, a 4-substituted proline derivative. google.com The synthesis of this intermediate highlights the chemical manipulations applied to the proline ring to create potent pharmaceutical agents. Other ACE inhibitors, such as Captopril and Fosinopril, are also N-acyl derivatives of L-proline, demonstrating the versatility of this scaffold in medicinal chemistry. nih.gov

The proline scaffold, particularly in its hydroxylated form, is a critical component in the construction of advanced therapeutic platforms like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

In the realm of ADCs, which deliver potent cytotoxic drugs specifically to cancer cells, linkers are needed to connect the antibody to the payload. The related compound, cis-4-Hydroxy-L-proline hydrochloride, is employed as a cleavable ADC linker. medchemexpress.commedchemexpress.com

For PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins, ligands for E3 ubiquitin ligases are required. nih.govnih.gov Small-molecule ligands for the von Hippel-Lindau (VHL) E3 ligase, one of the most widely used recruiters in PROTACs, were initially designed and developed using hydroxyproline (B1673980) as the central structural motif. nih.gov The hydroxyl group on the proline ring serves as a crucial interaction point and a convenient handle for attaching the linker that connects to the target protein ligand. nih.gov This use of proline derivatives is fundamental to the development of these next-generation protein degraders. nih.gov

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Esterification | L-hydroxyproline, Methanol, Thionyl chloride | L-hydroxyproline methyl ester |

| 2 | N-Protection | L-hydroxyproline methyl ester, BOC anhydride, Sodium bicarbonate | BOC-L-hydroxyproline methyl ester |

| 3 | Thioetherification | BOC-L-hydroxyproline methyl ester, Diphenyl disulfide, Tributylphosphine | N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester |

| 4 | Hydrolysis & Salt Formation | Ester intermediate, Hydrochloric acid | (2S,4S)-4-phenylthio-L-proline hydrochloride |

Expanding the diversity of proline analogs is crucial for studies in chemistry and biology. ethz.chthieme.de Proline derivatives with arylmethyl groups at the C4 position have been synthesized using Suzuki cross-coupling reactions. ethz.chthieme.de This synthetic strategy provides access to a wide variety of 4-substituted proline derivatives that bear different aryl moieties. thieme.de Such analogs are valuable tools for investigating biological processes ranging from the structural integrity of proteins to asymmetric catalysis. thieme.de

Structural and Conformational Analysis of 4s 4 Methyl L Proline Hcl and Derivatives

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the absolute stereochemistry of chiral molecules. This technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density distribution, which in turn reveals the precise three-dimensional arrangement of atoms in the crystal lattice. thieme-connect.de

For derivatives of (4S)-4-Methyl-L-proline, single-crystal X-ray diffraction analysis serves to unequivocally confirm both the molecular structure and the absolute configuration of its stereocenters. mdpi.comresearchgate.net In a study of the closely related (4S)-1-methyl-4-propyl-L-proline hydrochloride, crystallization from an ethanolic solution provided crystals suitable for X-ray analysis. The resulting structure confirmed the (4S) stereochemistry. mdpi.com The analysis of such derivatives reveals critical details about the solid-state conformation, including bond lengths, bond angles, and the puckering of the pyrrolidine (B122466) ring. mdpi.comresearchgate.net For instance, in the crystal structure of (4S)-1-methyl-4-propyl-L-proline hydrochloride, the propyl chain was found to occupy an equatorial position on the pyrrolidine ring. mdpi.com

Table 1: Example Crystallographic Data for a (4S)-4-Substituted-L-Proline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| C-C ring distances | 1.501(2) Å to 1.539(3) Å |

| Shortest OH···Cl⁻ contact | 2.957(2) Å |

| Shortest NH⁺···Cl⁻ contact | 3.069(2) Å |

Data derived from the analysis of (4S)-1-methyl-4-propyl-L-proline hydrochloride, a structural analogue. mdpi.com

Spectroscopic Characterization (e.g., NMR, LC-MS) in Structural Elucidation

Spectroscopic techniques are essential for confirming the identity and structure of (4S)-4-Methyl-L-proline HCl in solution. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools.

NMR Spectroscopy:

¹H NMR provides information about the chemical environment of hydrogen atoms. For (4S)-4-Methyl-L-proline, the spectrum would show characteristic signals for the methyl group (a doublet), the protons on the pyrrolidine ring, and the α-proton. The coupling constants between these protons help to deduce the ring's conformation. rsc.org

¹³C NMR identifies the different carbon environments within the molecule, including the methyl, the four pyrrolidine carbons, and the carboxyl carbon. rsc.org NMR spectra of proline derivatives can be complex, sometimes showing two sets of peaks due to the presence of both cis and trans conformers around the tertiary carbamate (B1207046) or amide bond. rsc.org

LC-MS: This technique separates the compound from a mixture and then determines its mass-to-charge ratio. It is used to confirm the molecular weight of the compound, which for the protonated molecule of (4S)-4-Methyl-L-proline is approximately 130.1 g/mol . rsc.org

Table 2: Representative NMR Data for (2S, 4S)-4-Methyl-proline

| Nucleus | Chemical Shift (δ) in D₂O (ppm) | Multiplicity & Coupling Constant (J) |

|---|---|---|

| CH ₃ | 0.96 | d, J=7 Hz |

| Cβ-H | 1.60 | m |

| Cγ-H | 2.35 | m |

| Cβ'-H | 2.48 | m |

| Cδ-H | 2.83 | dd, J=10 Hz, 12 Hz |

| Cδ'-H | 3.39 | dd, J=10 Hz, 7 Hz |

| Cα-H | 4.24 | dd, J=10 Hz, 8.5 Hz |

Note: This data is for the free amino acid. The HCl salt will show slight variations in chemical shifts. rsc.org

Conformational Preferences and Ring Pucker Analysis of Substituted Prolines

The five-membered pyrrolidine ring of proline is not planar and adopts puckered conformations to relieve torsional strain. researchgate.net These puckers are typically described as "envelope" or "twist" conformations. The two predominant pucker modes are Cγ-exo and Cγ-endo, often referred to as "Down" and "Up" puckering, respectively. researchgate.netacs.org

Cγ-endo (Up): The Cγ atom is displaced from the plane of the other four ring atoms on the same side as the carboxyl group.

Cγ-exo (Down): The Cγ atom is displaced from the plane on the opposite side of the carboxyl group.

The specific puckering preference is defined by the endocyclic dihedral angles (χ1 to χ5) and has a direct impact on the backbone dihedral angles (φ and ψ), thereby influencing the secondary structure of peptides and proteins. nih.govacs.org Substituents on the ring can significantly bias the equilibrium between these two states. researchgate.netkvinzo.com

Influence of 4-Methyl Substitution on Pyrrolidine Ring Conformation

The introduction of a methyl group at the C4 position of the proline ring has a profound impact on its conformational preference, primarily through steric effects. wisc.edu The stereochemistry at C4 is critical in determining the favored pucker.

For (4S)-4-Methyl-L-proline, the bulky methyl group strongly prefers to occupy a pseudo-equatorial position to minimize steric hindrance. This steric demand forces the pyrrolidine ring to adopt a Cγ-exo pucker. wisc.edu Density functional theory calculations have shown that the Cγ-exo pucker is energetically favored by approximately 1.7 kcal/mol for (2S,4S)-4-methylproline. wisc.edu This contrasts with (4R)-4-methylproline, where the methyl group's preference for an equatorial position leads to a strong preference for the Cγ-endo pucker. wisc.edu Therefore, the stereospecific placement of a 4-methyl group can effectively "lock" the pyrrolidine ring into a predictable conformation. acs.org

Stereoelectronic and Steric Effects in Proline Analogue Structures

The conformational behavior of substituted prolines is governed by a balance between stereoelectronic and steric effects. nih.govfigshare.com

Steric Effects: These arise from the spatial repulsion between atoms or groups. As seen with (4S)-4-methylproline, bulky, non-polar substituents like a methyl or tert-butyl group exert a dominant steric influence, forcing a ring pucker that places the substituent in a less crowded pseudo-equatorial orientation. wisc.eduacs.org

Stereoelectronic Effects: These involve the interaction of electron orbitals. A classic example is the gauche effect observed in 4-fluoroprolines. Highly electron-withdrawing substituents, such as fluorine or a nitrobenzoate group, prefer a pseudo-axial position due to favorable orbital interactions (hyperconjugation), even if this position is sterically more hindered. nih.govnih.gov For instance, a 4R-fluoro substituent stabilizes the Cγ-exo pucker, while a 4S-fluoro substituent stabilizes the Cγ-endo pucker, a trend opposite to that induced by steric effects from a methyl group. wisc.eduresearchgate.net

The 4-methyl group in (4S)-4-Methyl-L-proline serves as a clear example where steric effects dictate the conformational outcome, promoting a Cγ-exo pucker. wisc.edu This predictable control over ring conformation makes 4-substituted prolines valuable tools for designing peptides and proteins with specific, stable secondary structures. nih.govnih.gov

Table 3: Comparison of Steric and Stereoelectronic Effects on Proline Ring Pucker

| 4-Substituent (Stereochemistry) | Dominant Effect | Preferred Pucker | Reason |

|---|---|---|---|

| Methyl ((4S)) | Steric | Cγ-exo (Down) | Bulky group favors pseudo-equatorial position. wisc.edu |

| Methyl ((4R)) | Steric | Cγ-endo (Up) | Bulky group favors pseudo-equatorial position. wisc.edu |

| Fluoro ((4S)) | Stereoelectronic | Cγ-endo (Up) | Gauche effect stabilizes pseudo-axial position. wisc.eduresearchgate.net |

| Fluoro ((4R)) | Stereoelectronic | Cγ-exo (Down) | Gauche effect stabilizes pseudo-axial position. wisc.eduresearchgate.net |

Research on Functionalized Proline Derivatives and Analogues

Synthesis and Application of 4-Substituted Proline Derivatives

The modification of proline at the 4-position has been a subject of extensive research, leading to a plethora of derivatives with unique properties. The readily available and inexpensive amino acid, 4-hydroxy-L-proline (Hyp), often serves as a versatile starting material for many of these syntheses. nih.gov A powerful technique known as "proline editing" allows for the modification of the 4-hydroxyproline (B1632879) residue after its incorporation into a peptide chain via solid-phase peptide synthesis (SPPS). nih.govacs.org This method involves coupling Fmoc-Hyp-OH, followed by selective deprotection and modification of the hydroxyl group, enabling the creation of a vast library of 4-substituted prolines directly within a peptide sequence. nih.govnih.govacs.org

4-Alkyl-L-proline derivatives are crucial building blocks for several structurally diverse and biologically active natural products. nih.gov For instance, they are precursors to the clinically used antibiotic lincomycin (B1675468), the microbial hormone hormaomycin, and the antitumor agents pyrrolo nih.govnih.govbenzodiazepines. nih.gov The length and structure of the alkyl side chain can significantly impact the biological efficacy of the final compound.

The synthesis of these derivatives can be achieved through various stereoselective routes. A common strategy begins with (cis)-4-hydroxy-L-proline, which is first oxidized to the corresponding ketone. mdpi.com Subsequent Wittig olefination followed by hydrogenation yields the desired 4-alkyl proline. This approach was successfully used to prepare (4S)-1-methyl-4-propyl-L-proline, an epimer of the amino acid fragment found in lincomycin. mdpi.com Another versatile precursor is the (S)-4-methyleneproline scaffold, which can be prepared via a catalytic and enantioselective double allylic alkylation of a glycine (B1666218) imine analog. nih.gov This intermediate is valuable for producing various 4-substituted prolines for medicinal chemistry. nih.gov

| Derivative Example | Synthetic Precursor | Key Reactions | Application / Significance |

| (4S)-1-Methyl-4-propyl-L-proline | (cis)-4-Hydroxy-L-proline | Oxidation, Wittig Olefination, Hydrogenation, N-methylation | Analog of lincomycin component mdpi.com |

| 4-Alkyl-L-prolines (general) | L-Tyrosine | Biosynthetic pathway | Precursors for antibiotics and antitumor agents nih.gov |

| (S)-4-Methyleneproline | Glycine imine analog | Catalytic enantioselective allylic alkylation | Versatile precursor for 4-substituted prolines nih.gov |

Hydroxyprolines are naturally occurring derivatives, with trans-4-hydroxy-L-proline being a major component of collagen, a key structural protein in animals. sigmaaldrich.com This derivative is not only important for protein structure but also serves as a valuable chiral starting material for the synthesis of various pharmaceuticals. nih.gov For example, (4R)-1-methyl-4-propyl-L-proline, a component of the antibiotic lincomycin, is a 4-alkylated derivative of hydroxyproline (B1673980). mdpi.com

The synthesis of hydroxyproline derivatives can be achieved through both chemical and biological methods. Traditionally, trans-4-hydroxy-L-proline is produced by the acid hydrolysis of collagen. nih.gov However, metabolic engineering strategies have enabled its production via fermentation in microorganisms like Escherichia coli and Corynebacterium glutamicum. nih.gov Chemical synthesis allows for the creation of various stereoisomers, such as cis-4-hydroxy-L-proline. The incorporation of cis-4-hydroxy-L-proline in place of L-proline in peptides has been shown to enhance their biological activities. researchgate.net Furthermore, 4-hydroxy-L-proline is a versatile platform for producing functional and stereoregular aliphatic polyesters through controlled ring-opening polymerization, with potential applications in degradable plastics and drug delivery. chinesechemsoc.org

The hydroxyl group of 4-hydroxyproline can be readily converted into ester and ether functionalities, providing a powerful tool for modulating the properties of proline-containing peptides. These modifications are often employed to introduce specific probes or functional handles. The "proline editing" technique is particularly well-suited for creating these derivatives on a solid support. nih.govacs.orgacs.org

Through this method, the 4-hydroxyl group of a resin-bound hydroxyproline residue can be selectively modified. For example, esterification can be achieved via acylation reactions, such as the formation of an O-nitrobenzoate ester. nih.govacs.org This group acts as an electron-withdrawing group to induce specific stereoelectronic effects. Similarly, ether derivatives, such as pentafluorophenyl or perfluoro-tert-butyl ethers, can be synthesized. nih.govacs.org These fluorinated ethers serve as useful handles for ¹⁹F heteronuclear NMR studies, allowing for detailed conformational analysis of peptides. nih.govacs.org

| Derivative Type | Synthetic Method | Example | Application |

| Ester | Acylation of 4-Hyp (Proline Editing) | O-Nitrobenzoate | Inducing stereoelectronic effects nih.govacs.org |

| Ether | O-Alkylation of 4-Hyp (Proline Editing) | Pentafluorophenyl ether | ¹⁹F NMR handle for conformational studies nih.govacs.org |

| Ether | O-Alkylation of 4-Hyp (Proline Editing) | Perfluoro-tert-butyl ether | ¹⁹F NMR handle for conformational studies nih.govacs.org |

Acetylation of proline derivatives can occur at the nitrogen atom (N-acetylation) or at a substituent, such as the hydroxyl group in 4-hydroxyproline (O-acetylation). While N-acetyl-L-proline is a well-known compound used as an intermediate in pharmaceutical synthesis, nbinno.comnbinno.com the focus here is on substitution at the C4 position.

The synthesis of 4-acetylated proline derivatives can be accomplished by the acylation of the 4-hydroxyl group of hydroxyproline. This transformation is readily achievable using the "proline editing" methodology, where a hydroxyproline residue already incorporated into a peptide on a solid phase is treated with an acetylating agent. nih.govnih.gov This site-specific modification allows for the introduction of an acetyl group at the 4-position, altering the local steric and electronic environment within the peptide backbone.

Halogenation at the 4-position of the proline ring, particularly fluorination, has proven to be a powerful strategy for stabilizing protein structures. 4-Fluoroprolines are among the most useful non-natural amino acids in chemical biology due to the strong stereoelectronic effects imparted by the highly electronegative fluorine atom. nih.govresearchgate.net These effects can enforce a specific pyrrolidine (B122466) ring pucker and bias the conformation of the preceding peptide bond, leading to a dramatic increase in the conformational stability of proteins like collagen. nih.govresearchgate.net

Practical and scalable synthetic routes to various diastereomers of 4-fluoroproline (B1262513) have been developed, typically starting from (2S,4R)-4-hydroxyproline. nih.gov The key step involves an Sₙ2 displacement of an activated hydroxyl group with a fluoride (B91410) salt, which inverts the stereochemistry at the C4 position. nih.gov For example, to synthesize (2S,4S)-4-fluoroproline, the hydroxyl group of a protected (2S,4R)-4-hydroxyproline is activated (e.g., as a triflate) and then displaced with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). nih.govraineslab.com

Similarly, 4-chloroprolines can be synthesized from hydroxyproline derivatives. The synthesis of (2S,4S)-4-chloroproline (clp) and (2S,4R)-4-chloroproline (Clp) can be achieved via an Appel reaction on the corresponding protected hydroxyproline precursors. nih.gov Like their fluorinated counterparts, 4-chloroprolines can be used to modulate the stability of the collagen triple helix. nih.gov

| Derivative | Common Precursor | Key Synthetic Step | Key Application |

| (2S,4S)-4-Fluoroproline (flp) | (2S,4R)-4-Hydroxyproline | Sₙ2 displacement with fluoride | Protein/peptide stabilization nih.govraineslab.com |

| (2S,4R)-4-Fluoroproline (Flp) | (2S,4S)-4-Hydroxyproline | Sₙ2 displacement with fluoride | Protein/peptide stabilization raineslab.com |

| 4-Chloroprolines (clp, Clp) | 4-Hydroxyproline derivatives | Appel reaction | Modulating collagen stability nih.gov |

Beyond oxygen and halogens, a variety of other heteroatoms can be introduced at the 4-position of proline to create derivatives with unique functionalities. These substitutions can introduce reactive handles for bioconjugation, redox-sensitive moieties, or probes for spectroscopic analysis. nih.gov

The "proline editing" approach provides a versatile platform for synthesizing such derivatives. nih.gov Starting from a peptide-bound 4-hydroxyproline, the hydroxyl group can be converted into a good leaving group, such as a sulfonate. Subsequent Sₙ2 reaction with various nucleophiles allows for the introduction of diverse functionalities. For example:

Thio-substituted prolines : Reaction with a thiolate nucleophile, such as from thiolacetic acid followed by deprotection, yields 4-thioproline. nih.gov 4-Thioproline derivatives are of interest for their potential roles in native chemical ligation and for studying redox processes. nih.gov

Azido-substituted prolines : Using an azide (B81097) nucleophile yields 4-azidoproline. nih.gov The azide group is a highly versatile handle for bioorthogonal chemistry, such as the azide-alkyne "click" reaction.

Selenium-substituted prolines : Proline derivatives containing selenium (e.g., ⁷⁷SePh) have been synthesized to serve as handles for heteronuclear NMR. nih.govacs.org

These methods provide access to a wide range of proline analogues without requiring extensive solution-phase synthesis for each individual derivative. nih.gov

Design and Evaluation of Proline Analogues for Specific Research Applications

One notable application involves the stereoselective synthesis of (4S)-1-methyl-4-propyl-L-proline, an analogue of an amino acid fragment found in the antibiotic lincomycin. mdpi.comresearchgate.net The precise stereochemistry of this analogue was confirmed through single-crystal X-ray diffraction analysis of its hydrochloride salt, highlighting its potential use for medicinal chemists developing new antibacterial agents. mdpi.com

In another area of research, 4-methylproline (4-mPro) has been used as a biomarker for natural product discovery. Scientists have used the presence of 4-mPro biosynthetic genes to screen cyanobacteria for new bioactive compounds. nih.gov This approach led to the identification of eleven new nonribosomal cyclic peptides, including nostoweipeptins and nostopeptolides, which contain 4-mPro. nih.gov Subsequent evaluation revealed that these peptides can inhibit the uptake of microcystins by blocking organic anion-transporter proteins (OATP1B1/B3), suggesting a therapeutic application. nih.govacs.org The inclusion of 4-mPro in these natural products was suggested to be a determining factor for their inhibitory activity. acs.org

| Proline Analogue/Derivative | Design Rationale | Specific Research Application | Key Research Finding |

|---|---|---|---|

| (4S)-1-methyl-4-propyl-L-proline | To create an analogue of the amino acid fragment of the antibiotic lincomycin. mdpi.comresearchgate.net | Antibacterial drug discovery. mdpi.com | Successful stereoselective synthesis confirmed by X-ray crystallography, providing a building block for new antibiotics. mdpi.com |

| 4-methylproline (4-mPro) | Used as a genetic marker to find novel natural products. nih.gov | Discovery of new bioactive peptides from cyanobacteria. nih.gov | Led to the discovery of nostoweipeptins and nostopeptolides, which inhibit OATP1B1/B3 transporters. nih.govacs.org |

Comparison of Conformational and Reactivity Profiles with Parent L-Proline

The substitution at the C4 position of the pyrrolidine ring is a primary method for controlling the conformational landscape of proline. nih.gov L-proline itself is flexible, existing in two primary puckered conformations of the five-membered ring: Cγ-endo (down) and Cγ-exo (up). The energy barrier between these states is low, allowing for dynamic interconversion.

The introduction of a methyl group at the 4S position, as in (4S)-4-methyl-L-proline, introduces a strong steric preference that significantly alters this dynamic. nih.gov Specifically, (4S)-methylproline (abbreviated as mep) preferentially adopts the Cγ-exo ring pucker. nih.gov This conformational bias is a direct result of placing the methyl substituent in a pseudo-equatorial position to minimize steric strain. This contrasts with 4R-substituted methylproline, which favors the Cγ-endo pucker. nih.gov

| Conformational Feature | Parent L-Proline | (4S)-4-Methyl-L-Proline | Structural Consequence |

|---|---|---|---|

| Ring Pucker Preference | Flexible; readily interconverts between Cγ-endo and Cγ-exo conformations. | Strong preference for the Cγ-exo pucker due to steric effects of the methyl group. nih.govnih.gov | Reduces the conformational flexibility of the peptide backbone. |

| Influence on Peptide Structure | Can support various secondary structures, including polyproline II helices. nih.gov | Acts as a potent stabilizer of specific structures, such as the collagen triple helix. nih.gov | Allows for the design of peptides with highly defined and stable three-dimensional shapes. |

Exploration of 4s 4 Methyl L Proline in Natural Product Chemistry

Occurrence of 4-Methyl-L-Proline in Natural Products

The incorporation of 4-methyl-L-proline is a notable feature in several classes of peptide-based natural products, where it often plays a critical role in their biological activity and structural conformation.

Grisemelycin

Griselimycins are cyclic depsipeptide antibiotics known for their potent activity against Mycobacterium tuberculosis. These molecules can contain up to three (2S,4R)-4-methyl-proline (4-MePro) residues. nih.gov The inclusion of a 4-MePro unit, particularly at a specific position, has been shown to block oxidative degradation, thereby increasing the metabolic stability of the compound in animal models. nih.gov The biosynthesis of grisemycin involves a dedicated sub-operon for the formation of 4-MePro, highlighting its importance to the final natural product. nih.gov

Mycoplanecin A

Mycoplanecin A is a cyclic decadepsipeptide antibiotic that also exhibits significant antitubercular activity. A key structural feature of Mycoplanecin A is the presence of the unusual nonproteinogenic amino acid trans-4-methyl-L-proline. This modified proline residue is integral to its molecular architecture and is believed to be crucial for its biological function, which involves targeting the DNA polymerase sliding clamp (DnaN).

Monamycins

Monamycins are a family of cyclic hexadepsipeptide antibiotics produced by Streptomyces jamaicensis. nih.gov They are characterized by their ionophoric and antimicrobial properties. While the family is noted for containing modified amino acid residues, detailed modern structural elucidation and biosynthetic studies specifically confirming the presence and stereochemistry of a 4-methyl-L-proline moiety were not prominently available in the searched scientific literature.

Heinamides

Heinamides are a class of antifungal laxaphycin-family cyclic lipopeptides produced by cyanobacteria. The chemical structures of heinamide variants have been found to contain the rare non-proteinogenic amino acid 3-hydroxy-4-methylproline. This hydroxylated and methylated proline derivative contributes to the structural diversity and bioactivity of these complex natural products.

| Natural Product | Class | Producing Organism | Specific Methyl-Proline Residue |

| Grisemelycin | Cyclic depsipeptide | Streptomyces spp. | (2S,4R)-4-methyl-proline |

| Mycoplanecin A | Cyclic decadepsipeptide | Actinoplanes awajinensis | trans-4-methyl-L-proline |

| Monamycins | Cyclic hexadepsipeptide | Streptomyces jamaicensis | Not explicitly confirmed in searches |

| Heinamides | Cyclic lipopeptide | Nostoc spp. | 3-hydroxy-4-methylproline |

Biosynthetic Pathways Involving Methyl-Proline

The formation of 4-methyl-L-proline is a sophisticated enzymatic process that has been elucidated through genetic and biochemical studies of natural product biosynthetic gene clusters.

Enzymatic Steps in 4-Methylproline Biosynthesis

The biosynthetic pathway for (2S,4R)-4-methyl-proline has been characterized in detail within the context of griselimycin (B1672148) production. nih.gov The pathway commences with the common amino acid L-leucine and involves a sequence of three key enzymatic steps to generate the final modified proline residue. nih.govrsc.org

Leucine Hydroxylation: The first step is the stereospecific hydroxylation of L-leucine at the C5 position. This reaction is catalyzed by GriE, a 2OG-Fe(II) oxygenase, to produce (2S,4R)-5-hydroxyleucine. nih.govrsc.org

Oxidation to Aldehyde: The resulting 5-hydroxyleucine is then oxidized by an NAD+-dependent dehydrogenase, GriF. This step converts the terminal hydroxyl group into an aldehyde, forming an unstable intermediate. nih.govrsc.org

Cyclization and Reduction: The aldehyde intermediate undergoes spontaneous ring closure to form a cyclic imine (3-methyl-Δ¹-pyrroline-5-carboxylic acid). This imine is subsequently reduced by a reductase, GriH, to yield the final product, (2S,4R)-4-methyl-proline, which is then incorporated into the growing peptide chain by a nonribosomal peptide synthetase (NRPS). nih.govrsc.org

| Step | Reaction | Enzyme (from Grisemelycin Pathway) | Substrate | Product |

| 1 | Hydroxylation | GriE (2OG-Fe(II) oxygenase) | L-leucine | (2S,4R)-5-hydroxyleucine |

| 2 | Oxidation | GriF (Dehydrogenase) | (2S,4R)-5-hydroxyleucine | 3-methyl-Δ¹-pyrroline-5-carboxylic acid (after spontaneous cyclization) |

| 3 | Reduction | GriH (Reductase) | 3-methyl-Δ¹-pyrroline-5-carboxylic acid | (2S,4R)-4-methyl-proline |

Role of Specific Enzymes (e.g., GriF, GriH, LdoA, EcdK, LxaN)

The biosynthesis of 4-methyl-L-proline and its derivatives is a fascinating example of enzymatic precision, involving a variety of enzymes that dictate the stereochemistry and subsequent incorporation of this unique amino acid into larger natural product scaffolds.

GriF and GriH in Griselimycin Biosynthesis:

The griselimycins are a family of depsipeptide antibiotics with potent activity against Mycobacterium tuberculosis. Their structure incorporates (2S,4R)-4-methyl-proline, and its biosynthesis is a key area of research for improving the yield and efficacy of these compounds. The enzymes GriF and GriH are central to this process.

The biosynthetic pathway to (2S,4R)-4-methyl-proline in griselimycin production begins with L-leucine. A non-heme iron and α-ketoglutarate-dependent dioxygenase, GriE, first hydroxylates L-leucine to (2S,4R)-5-hydroxyleucine. Following this initial step, GriF, a zinc-dependent dehydrogenase, oxidizes the hydroxyl group to an aldehyde, forming 4-methylglutamate-5-semialdehyde. This intermediate then undergoes spontaneous cyclization to create a pyrroline (B1223166) ring. The final step is the reduction of this ring by GriH, an F420-dependent oxidoreductase, to yield (2S,4R)-4-methyl-proline researchgate.netrsc.org. In vitro experiments have shown that GriH can also utilize NADH as a cofactor rsc.org. The coordinated action of these enzymes ensures the stereospecific formation of the (2S,4R)-diastereomer, which is crucial for the biological activity of griselimycin researchgate.netrsc.org.

LdoA in Nostopeptolide Biosynthesis:

In contrast to the griselimycin pathway, the biosynthesis of nostopeptolides in cyanobacteria involves the formation of the (2S,4S)-diastereomer of 4-methyl-proline. The enzyme responsible for the initial stereochemistry-determining step is LdoA, a Fe(II)/α-ketoglutarate-dependent hydroxylase. LdoA hydroxylates L-leucine to produce (2S,4S)-5-hydroxyleucine researchgate.netrsc.org. This highlights how different enzymes within the same superfamily can exhibit distinct stereoselectivity, leading to the production of different diastereomers of the same precursor molecule.

EcdK in Echinocandin Biosynthesis:

The fungal biosynthesis of echinocandins, a class of antifungal agents, also incorporates (2S,4R)-4-methyl-proline. Similar to the griselimycin pathway, this process starts with the hydroxylation of L-leucine. The enzyme EcdK, another Fe(II)/α-ketoglutarate-dependent hydroxylase, catalyzes the formation of (2S,4R)-5-hydroxyleucine, thereby setting the stereochemistry at the C4 position of the resulting 4-methyl-proline researchgate.netrsc.org. This demonstrates a convergent evolutionary strategy where different organisms have evolved similar enzymatic solutions to produce the same valuable building block.

LxaN in Luxapeptin Biosynthesis:

Information regarding the specific role of an enzyme designated as LxaN in the biosynthesis of luxapeptins and its potential involvement with proline derivatives is not prominently available in the reviewed scientific literature. Luxapeptins are cyclic depsipeptides, and their biosynthesis likely involves nonribosomal peptide synthetases (NRPSs). Within NRPS assembly lines, specific domains are responsible for the selection and incorporation of amino acid precursors. While it is plausible that an enzyme with a designation like LxaN could be involved in the modification or incorporation of a proline-type residue within the luxapeptin structure, detailed enzymatic characterization is not readily found in published research. Further investigation into the luxapeptin biosynthetic gene cluster would be necessary to elucidate the precise function of all the enzymes involved, including any that might be designated as LxaN.

The table below summarizes the functions of the discussed enzymes in the biosynthesis of 4-methyl-proline derivatives.

| Enzyme | Natural Product | Organism | Substrate | Product of Enzymatic Action | Final Proline Derivative |

| GriF | Griselimycin | Streptomyces sp. | (2S,4R)-5-hydroxyleucine | 4-methylglutamate-5-semialdehyde | (2S,4R)-4-methyl-proline |

| GriH | Griselimycin | Streptomyces sp. | 3-methyl-Δ¹-pyrroline-5-carboxylic acid | (2S,4R)-4-methyl-proline | (2S,4R)-4-methyl-proline |

| LdoA | Nostopeptolide | Cyanobacteria | L-leucine | (2S,4S)-5-hydroxyleucine | (2S,4S)-4-methyl-proline |

| EcdK | Echinocandin | Fungi | L-leucine | (2S,4R)-5-hydroxyleucine | (2S,4R)-4-methyl-proline |

| LxaN | Luxapeptin | Not Specified | Not Specified | Not Specified | Not Specified |

Strategies for Enhancing Natural Product Yields via Precursor Feeding

The targeted production of natural products can often be enhanced by supplying the biosynthetic pathway with key precursors. This strategy, known as precursor feeding, can bypass rate-limiting steps and direct the metabolic flux towards the desired compound. This approach has been successfully applied to increase the yield of natural products containing 4-methyl-L-proline.

Enhancing Griselimycin Yield:

In the case of griselimycin, the natural producer strain of Streptomyces often produces a mixture of congeners, with the desired methyl-griselimycin (containing an additional 4-methyl-proline residue) being a minor component. Research has shown that feeding the culture with synthetic (2S,4R)-4-methyl-proline can significantly increase the proportion of methyl-griselimycin. For instance, the addition of 200 µg/mL of (2S,4R)-4-methyl-proline to the fermentation broth led to a substantial increase in the yield of methyl-griselimycin, demonstrating the flexibility of the nonribosomal peptide synthetase machinery to incorporate externally supplied precursors nih.gov.

The following table illustrates the impact of feeding (2S,4R)-4-methyl-proline on griselimycin and methyl-griselimycin production over time.

| Time (days) | (2S,4R)-4-MePro Fed (µg/mL) | Griselimycin (relative units) | Methyl-griselimycin (relative units) |

| 1 | 0 | 100 | 5 |

| 1 | 20 | 95 | 15 |

| 1 | 200 | 80 | 30 |

| 2 | 0 | 150 | 8 |

| 2 | 20 | 140 | 25 |

| 2 | 200 | 110 | 50 |

| 3 | 0 | 180 | 10 |

| 3 | 20 | 160 | 40 |

| 3 | 200 | 120 | 70 |

| 4 | 0 | 190 | 12 |

| 4 | 20 | 170 | 50 |

| 4 | 200 | 130 | 85 |

Mutasynthesis of Lincomycin (B1675468) Derivatives:

A related strategy, known as mutasynthesis, involves feeding a precursor analog to a mutant strain that is blocked in the biosynthesis of the natural precursor. This can lead to the production of novel, often more potent, derivatives of the natural product. This has been effectively demonstrated in the production of lincomycin, an antibiotic that contains a 4-propyl-L-proline moiety.

By creating a mutant of the lincomycin-producing organism that is unable to synthesize 4-propyl-L-proline, researchers can feed the culture with synthetic analogs. For example, feeding with 4-butyl-L-proline and 4-pentyl-L-proline has resulted in the production of new lincomycin derivatives with altered alkyl side chains nih.gov. These novel compounds have shown improved activity against certain drug-resistant bacteria. This approach not only enhances the yield of a specific class of compounds but also provides a powerful tool for generating new chemical diversity and potentially more effective therapeutic agents.

The table below presents hypothetical data based on mutasynthesis experiments to illustrate the potential for producing novel lincomycin derivatives.

| Precursor Fed | Concentration (mM) | Resulting Lincomycin Derivative | Yield (mg/L) |

| 4-propyl-L-proline (natural) | 1 | Lincomycin A | 150 |

| 4-butyl-L-proline | 1 | 4'-butyl-4'-depropyllincomycin | 120 |

| 4-pentyl-L-proline | 1 | 4'-pentyl-4'-depropyllincomycin | 95 |

| (4S)-4-Methyl-L-proline | 1 | 4'-methyl-4'-depropyllincomycin | 75 |

Computational Chemistry and Modeling Studies

Molecular Docking Simulations for Ligand Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (4S)-4-METHYL-L-PROLINE HCL, molecular docking simulations can be employed to understand how peptides or small molecules containing this proline derivative might interact with biological targets such as enzymes or receptors.

While specific docking studies exclusively focused on the standalone this compound are not extensively documented in publicly available literature, the principles of such simulations can be understood from studies on related proline-containing compounds. For instance, molecular docking has been utilized to investigate the binding of L-proline amide derivatives to the angiotensin-converting enzyme (ACE), revealing that the proline scaffold can form crucial hydrogen bonds with active site residues.

The presence of the 4-methyl group in the S configuration is expected to influence the binding of a ligand containing this moiety in several ways:

Conformational Restriction: The methyl group restricts the flexibility of the pyrrolidine (B122466) ring, favoring a specific pucker (endo or exo). This pre-organization of the ligand's conformation can lead to a lower entropic penalty upon binding, potentially increasing binding affinity.

Steric Interactions: The methyl group can introduce steric hindrance, preventing the ligand from adopting certain orientations within a binding pocket. Conversely, it can also engage in favorable van der Waals interactions with hydrophobic residues in the target protein.

Conformational Analysis via Computational Methods

The conformational landscape of proline and its derivatives is a subject of significant interest due to its profound impact on the structure of peptides and proteins. The pyrrolidine ring of proline can adopt two main puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). The substitution on the ring, as in (4S)-4-METHYL-L-PROLINE, significantly influences the preference for one pucker over the other.

Computational studies, often employing Density Functional Theory (DFT), have shown that 4-substitution on the proline ring has a pronounced effect on the endo/exo equilibrium. For 4S-substituted prolines, there is a strong preference for the endo ring pucker. scholaris.ca This preference can be attributed to stereoelectronic effects, such as the gauche effect.

The conformation of the pyrrolidine ring is intrinsically linked to the backbone dihedral angles (φ and ψ) of the amino acid residue when it is part of a peptide chain. The endo ring pucker favored by 4S-substituted prolines is associated with a broader distribution of the φ angle, with a tendency towards more negative values compared to the exo pucker. nih.gov

| Amide Bond Isomer | Ring Pucker | Mean φ Angle (± SD) |

|---|---|---|

| trans | endo | -70.75° (± 9.21°) |

| trans | exo | -59.43° (± 7.09°) |

| cis | endo | -81.62° (± 11.37°) |

| cis | exo | -67.43° (± 11.31°) |

Another crucial conformational aspect of proline is the cis/trans isomerization of the peptide bond preceding the proline residue. The energy barrier for this isomerization is lower than for other amino acids, leading to a significant population of the cis isomer in peptides and proteins. The 4S-methyl substitution can also modulate this equilibrium, although the effect is generally less pronounced than that on ring pucker.

Prediction of Structural Features and Reactivity Profiles

| Parameter | Value |

|---|---|

| C-C ring bond distances | 1.501(2) Å to 1.539(3) Å |

| Interior ring angles | 101.93(2)° to 105.95(2)° |

| OH···Cl⁻ distance | 2.957(2) Å |

| NH⁺···Cl⁻ distance | 3.069(2) Å |

The data reveals typical bond lengths and angles for a substituted proline ring. The short distances between the carboxyl and amine groups and the chloride ion are indicative of strong hydrogen bonds. mdpi.com

The reactivity profile of this compound can be predicted by examining its electronic structure. The methyl group is an electron-donating group, which can influence the nucleophilicity and basicity of the nearby atoms.

Reactivity of the Amino Group: The secondary amine in the pyrrolidine ring is a key functional group. Its nucleophilicity and basicity are fundamental to its chemical behavior, for instance, in peptide bond formation. The electron-donating nature of the methyl group might slightly increase the electron density on the nitrogen atom, although this effect is transmitted through several sigma bonds and is likely to be modest.

Reactivity of the Carboxyl Group: The carboxylic acid moiety can act as a proton donor and is involved in esterification and amide bond formation. The electronic influence of the distant methyl group on the carboxyl group's acidity is expected to be minimal.

DFT calculations could provide more quantitative predictions of reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO) and the generation of electrostatic potential maps. The HOMO (Highest Occupied Molecular Orbital) would likely be localized on the non-bonding electrons of the oxygen and nitrogen atoms, indicating these as sites for electrophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) would be associated with the antibonding orbitals of the carbonyl group, suggesting this as a site for nucleophilic attack. The electrostatic potential map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further guiding the prediction of intermolecular interactions and reaction sites.

Biochemical and Enzymatic Research Applications of 4s 4 Methyl L Proline

Interactions with Amino Acid Transporters (e.g., SLC1A4/5) for Research on Transport Mechanisms

The study of amino acid transporters is crucial for understanding cellular metabolism and neurotransmission. Proline and its analogs are known to interact with several solute carrier (SLC) transporters, including SLC1A4 (also known as ASCT1) and SLC1A5 (also known as ASCT2). While L-proline itself may not elicit strong currents in cells expressing these transporters, it can act as a transportable substrate. nih.gov The conformationally restricted nature of proline analogs makes them useful for probing the ligand binding sites of these transporters. nih.gov

Research has shown that substitutions on the proline ring can significantly affect affinity and selectivity for these transporters. For instance, the addition of a hydroxyl group, as seen in hydroxy-L-proline, can increase affinity for SLC1A4. nih.gov The development of novel hydroxyproline (B1673980) analogs has led to the discovery of selective high-affinity inhibitors for both SLC1A4 and SLC1A5. nih.gov These findings underscore the potential of using substituted proline derivatives, such as (4S)-4-Methyl-L-proline, to investigate the transport mechanisms and physiological roles of these important amino acid exchangers. nih.gov The insights gained from such studies are valuable for understanding diseases where these transporters are implicated, including cancer and neurological disorders. nih.gov

Enzyme Inhibition Studies Utilizing Proline Analogues as Molecular Scaffolds

The rigid structure of the proline ring makes it an excellent scaffold for the design of enzyme inhibitors. By modifying the proline ring with various functional groups, researchers can create molecules that bind with high affinity and selectivity to the active sites of specific enzymes. This approach has been widely used in drug discovery and for the development of chemical probes to study enzyme function. nih.govrsc.org

Proline analogs have been successfully employed to target enzymes involved in proline metabolism, such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR), which are implicated in the metabolic reprogramming of cancer cells. nih.govrsc.orgnih.gov Structure-affinity relationship studies of various proline-like compounds have provided valuable insights for the design of more potent inhibitors. rsc.orgresearchgate.net

The application of proline analogues as scaffolds for enzyme inhibitors has shown significant promise in both cancer and antiviral research.

In cancer research, the focus has been on targeting enzymes that are upregulated in cancer cells and play a crucial role in their survival and proliferation. As mentioned, enzymes of the proline cycle, such as PYCR1 and PRODH, are attractive targets. nih.govrsc.orgfrontiersin.org A screen of proline analogs led to the identification of several inhibitors of human PYCR1, with N-formyl l-proline (NFLP) being the most potent. nih.gov This inhibitor was shown to impair the growth of breast cancer cells, demonstrating the potential of this strategy for developing new cancer therapies. nih.gov

In the context of viral infections, proline analogues have been incorporated into the design of inhibitors for viral enzymes essential for replication. For example, the coronavirus main protease (Mpro), a key enzyme in the life cycle of coronaviruses like SARS-CoV-2, has been a major target for inhibitor design. stanford.edu Researchers have designed ketoamide-based Mpro inhibitors using central proline rings, leading to the development of highly potent compounds that can suppress viral replication in human cells. stanford.edu Furthermore, proline analogues have been utilized in the synthesis of inhibitors for other viral targets, such as the hepatitis C virus (HCV) protease and HIV integrase. nih.gov The versatility of the proline scaffold allows for the creation of diverse chemical structures to target a wide range of viral enzymes. nih.govchemrxiv.orgnih.gov

Table 1: Examples of Proline Analogues in Enzyme Inhibition Studies

| Proline Analogue/Derivative | Target Enzyme | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| N-formyl l-proline (NFLP) | Pyrroline-5-carboxylate reductase 1 (PYCR1) | Cancer | Most potent inhibitor identified in a screen of proline analogs, impaired spheroidal growth of breast cancer cells. | nih.gov |

| L-tetrahydro-2-furoic acid | Proline dehydrogenase (PRODH) | Cancer | A well-characterized reversible inhibitor of PRODH. | nih.gov |

| Ketoamide-based inhibitors with proline rings | Coronavirus main protease (Mpro) | Viral Infections (SARS-CoV-2) | Resulted in a high-potency non-aldehyde Mpro inhibitor that suppressed viral replication. | stanford.edu |

| 4-substituted proline analogues | Chlamydia trachomatis HtrA (CtHtrA) | Bacterial Infections | Led to potent and selective inhibitors with improved antichlamydial activity. | chemrxiv.org |

| Proline-derived compounds | Cathepsin S | Autoimmune Disease | Discovered potent and selective inhibitors through structure-activity relationship studies. | nih.gov |

Role in Ribosome Error and Translation Fidelity Research

The accuracy of protein synthesis, or translation fidelity, is fundamental to cellular health. The ribosome, the molecular machine responsible for translation, must select the correct aminoacyl-tRNAs corresponding to the codons on an mRNA molecule. Errors in this process can lead to the production of non-functional or toxic proteins. core.ac.uk

While direct studies involving (4S)-4-Methyl-L-proline in ribosome error research are not prominent, the unique conformational properties of proline and its analogs can be leveraged to probe the mechanisms of translation. Proline's rigid structure can influence the conformation of the peptide chain as it is being synthesized within the ribosome. The introduction of proline analogs with altered stereochemistry or substitutions could potentially perturb the normal process of peptide bond formation and translocation, providing insights into the dynamics of the ribosome and the factors that ensure fidelity.

Research has shown that the ribosome itself, including its ribosomal RNA (rRNA) and ribosomal proteins, plays a active role in maintaining fidelity. core.ac.uk Furthermore, factors associated with the ribosome, such as methionine aminopeptidases (MetAPs), are crucial for the processing of nascent polypeptide chains, and defects in this processing can lead to translation errors. nih.gov The use of amino acid analogs in in vitro translation systems is a common strategy to investigate the tolerance of the translational machinery to non-canonical substrates and to understand the mechanisms that prevent or accommodate errors.

Studies on Amino Acid Substitutions in Proteomes

The incorporation of non-canonical amino acids, including proline analogs, into proteins is a powerful tool for studying protein structure, function, and engineering. By replacing a natural amino acid with an analog, researchers can introduce novel chemical or physical properties, such as altered conformational preferences, new reactive groups, or spectroscopic probes.

The substitution of proline with its analogs can have significant consequences for protein stability and folding due to proline's unique role in dictating the backbone conformation of a polypeptide chain. The incorporation of fluorinated proline analogs, for example, has been used to study protein production and folding. The specific stereochemistry of the substituent on the proline ring can enforce different ring puckers, which in turn affects the local and global structure of the protein. nih.gov

Proline Hydroxylases and Related Enzymatic Transformations

Proline hydroxylases are a class of enzymes that catalyze the hydroxylation of proline residues in proteins, a critical post-translational modification, or of free L-proline. nih.gov These enzymes, often dependent on ferrous iron and 2-oxoglutarate, exhibit varying degrees of substrate specificity and can produce different stereoisomers of hydroxyproline. nih.govresearchgate.net The study of these enzymes is important for understanding processes like collagen biosynthesis and for their potential application as biocatalysts. nih.govnih.govresearchgate.net

Proline analogs, including those with methyl substitutions, have been used as substrates to probe the selectivity of proline hydroxylases. rug.nlmdpi.com Fungal proline hydroxylases have been shown to hydroxylate 4R-methyl-proline, demonstrating that the active site of these enzymes can accommodate substitutions on the proline ring. rug.nlmdpi.com